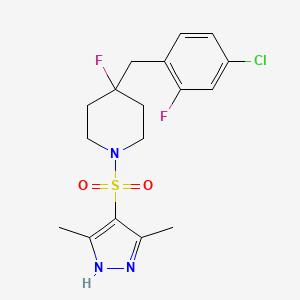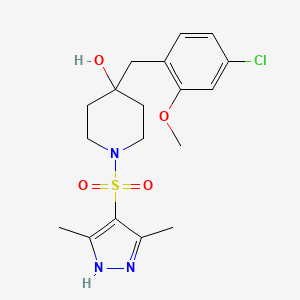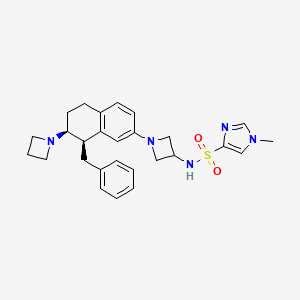![molecular formula C28H32F3N5O4S2 B10837115 N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide](/img/structure/B10837115.png)
N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “US9598431, 1” is known for its utility in inhibiting the nuclear receptor ROR-gamma-t. This receptor plays a crucial role in the regulation of immune responses, particularly in the differentiation of T-helper 17 cells, which are implicated in various autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9598431, 1” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in the patent documentation .
Industrial Production Methods
Industrial production of “US9598431, 1” follows Good Manufacturing Practices (GMP) to ensure the compound’s quality, purity, and consistency. The process involves large-scale synthesis, purification, and formulation steps, adhering to stringent regulatory standards .
Chemical Reactions Analysis
Types of Reactions
“US9598431, 1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
“US9598431, 1” has several scientific research applications, including:
Chemistry: Used as a reference compound in studying the inhibition of nuclear receptors.
Biology: Investigated for its role in modulating immune responses and T-helper 17 cell differentiation.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of pharmaceutical formulations targeting immune-related conditions
Mechanism of Action
The compound exerts its effects by inhibiting the nuclear receptor ROR-gamma-t. This inhibition disrupts the signaling pathways involved in the differentiation and function of T-helper 17 cells. The molecular targets include the ligand-binding domain of ROR-gamma-t, leading to altered gene expression and immune modulation .
Comparison with Similar Compounds
Similar Compounds
All-trans retinoic acid: A ligand for the orphan nuclear receptor ROR beta.
SR1078: A synthetic agonist for the orphan nuclear receptors ROR alpha and ROR gamma.
SR3335 (ML-176): A synthetic ROR alpha selective inverse agonist
Uniqueness
“US9598431, 1” is unique due to its specific inhibition of ROR-gamma-t, making it a valuable tool in studying immune responses and developing therapies for autoimmune diseases. Its selectivity and potency distinguish it from other similar compounds .
Properties
Molecular Formula |
C28H32F3N5O4S2 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C28H32F3N5O4S2/c1-4-42(38,39)22-6-5-21(32-16-22)15-33-25(37)23-12-19-11-17(2)40-27(24(19)41-23)7-9-36(10-8-27)18(3)20-13-34-26(35-14-20)28(29,30)31/h5-6,12-14,16-18H,4,7-11,15H2,1-3H3,(H,33,37) |
InChI Key |
ILXLMNLDODDHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)C(C)C5=CN=C(N=C5)C(F)(F)F)OC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone](/img/structure/B10837038.png)

![1-[3-[4-[3-Fluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837059.png)
![[(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837061.png)
![3-[2-(4-phenylmethoxyphenyl)-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]butanoic acid](/img/structure/B10837069.png)
![1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837071.png)
![8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione](/img/structure/B10837073.png)
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide](/img/structure/B10837079.png)



![1-(2-(2-amino-5-(2H-tetrazol-5-yl)pyridin-3-yl)benzo[b]thiophen-5-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea](/img/structure/B10837102.png)
![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)
![3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B10837109.png)
